Cilostazol is a medication classified as a phosphodiesterase 3 (PDE3) inhibitor. [, , , , , ] This class of drugs works by blocking the action of the PDE3 enzyme, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). [, , ] By inhibiting PDE3, Cilostazol increases cAMP levels in various cells, leading to its therapeutic effects. [, , ]
Cilostazol-d11 is a deuterated analogue of cilostazol, a selective inhibitor of phosphodiesterase III, primarily used for its antiplatelet and vasodilatory effects. The compound is characterized by the incorporation of deuterium, which enhances its stability and pharmacokinetic properties. Cilostazol-d11 serves as an internal standard in analytical studies due to its isotopic labeling, allowing for precise quantification of cilostazol and its metabolites in biological samples.
Cilostazol-d11 is classified as a pharmaceutical compound within the category of antiplatelet agents. It is derived from cilostazol, which has a molecular formula of and a molecular weight of approximately 575.75 g/mol. The deuterated form, cilostazol-d11, has a molecular formula of with a molecular weight of 380.52 g/mol .
The synthesis of cilostazol-d11 involves deuteration at specific positions on the cilostazol molecule. Various synthetic routes have been described in literature, emphasizing the use of deuterated reagents to achieve selective incorporation of deuterium into the final product. For instance, one method includes the reaction of cilostazol with deuterated solvents or reagents under controlled conditions to ensure high yield and purity .
Key steps in the synthesis may include:
Cilostazol-d11 retains the core structure of cilostazol but features deuterium atoms at specific locations on the molecule. This modification can affect its physical properties and metabolic behavior.
Cilostazol-d11 undergoes similar chemical reactions as its non-deuterated counterpart. The presence of deuterium can influence reaction kinetics and mechanisms due to the isotope effect. Common reactions include:
The mechanism by which cilostazol-d11 exerts its effects is primarily through inhibition of phosphodiesterase III. This action results in elevated levels of cAMP, which leads to:
The compound has been shown to effectively inhibit platelet aggregation induced by various stimuli such as thrombin and adenosine diphosphate (ADP).
Cilostazol-d11 exhibits several notable physical and chemical properties:
These properties are crucial for its application in both research and clinical settings .
Cilostazol-d11 is primarily used in pharmacokinetic studies as an internal standard for quantifying cilostazol and its metabolites in biological samples through techniques such as liquid chromatography-tandem mass spectrometry (LC-MS). Its isotopic labeling allows for accurate differentiation between the drug and endogenous compounds within biological matrices .
Additionally, it may be used in research exploring the metabolic pathways and interactions of cilostazol with other drugs, providing insights into drug-drug interactions and pharmacodynamics .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3